molecular formula C7H7N3O3 B14601991 4-Methyl-5-nitropyridine-3-carboxamide CAS No. 60524-53-0

4-Methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14601991
CAS No.: 60524-53-0
M. Wt: 181.15 g/mol
InChI Key: GXRFPXACYMLHNI-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a carboxamide group at the 3-position. Nitropyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 4-methylpyridine followed by the introduction of the carboxamide group. One common method involves the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-methyl-3-aminopyridine-5-carboxamide.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The carboxamide group enhances the compound’s ability to form hydrogen bonds with target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

60524-53-0

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-5(7(8)11)2-9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11)

InChI Key

GXRFPXACYMLHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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